molecular formula C30H23Cl3N2O2 B12132008 3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

Cat. No.: B12132008
M. Wt: 549.9 g/mol
InChI Key: BEGRIRRBOLFZRO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with arylamine compounds in the presence of a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The use of DMF as a solvent helps to facilitate the reaction and improve the yield of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide include other dichlorobenzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of multiple aromatic rings and chlorine substitutions

Properties

Molecular Formula

C30H23Cl3N2O2

Molecular Weight

549.9 g/mol

IUPAC Name

3,4-dichloro-N-[1-(4-chlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C30H23Cl3N2O2/c1-19-17-28(24-9-5-6-10-27(24)34(19)29(36)20-11-14-22(31)15-12-20)35(23-7-3-2-4-8-23)30(37)21-13-16-25(32)26(33)18-21/h2-16,18-19,28H,17H2,1H3

InChI Key

BEGRIRRBOLFZRO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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